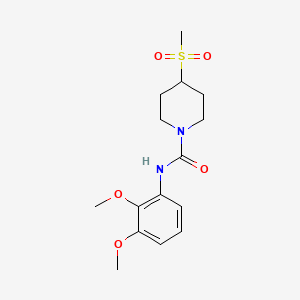

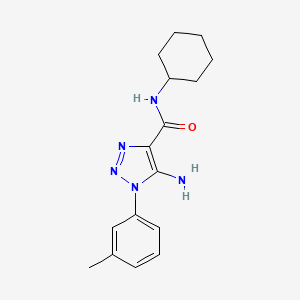

N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, also known as U-50488, is a synthetic opioid analgesic. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications.

科学的研究の応用

Pharmacokinetics and Metabolism

One area of study involves understanding the disposition and metabolism of compounds structurally related to N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy subjects. This study revealed that elimination occurs principally via feces, with urinary excretion accounting for a minor portion. Notably, the compound undergoes extensive metabolism, with the principal route involving oxidation. Such insights into the metabolism and elimination pathways can inform the development and optimization of related compounds (Renzulli et al., 2011).

Pharmacological Studies

Pharmacological studies of related compounds provide a foundation for understanding the potential therapeutic applications of N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide. For example, the investigation of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, characterized its absorption, metabolism, and excretion in humans. Such studies highlight the importance of hepatic metabolism in the clearance of the drug, with feces being the major route of elimination. Understanding the metabolic pathways and pharmacokinetics of compounds like venetoclax can offer valuable insights into the therapeutic potential and optimization of N-(2,3-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (Liu et al., 2017).

Research on Related Compounds

Exploring the effects of related compounds on platelet activation and anticoagulation provides insights into potential therapeutic applications beyond their primary use. For instance, MD 805, an anticoagulant, demonstrated a stable antithrombin effect without marked interindividual differences in coagulation time, highlighting its potential in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986). Such research underscores the broader applicability of piperidine derivatives in various therapeutic areas.

特性

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-methylsulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-21-13-6-4-5-12(14(13)22-2)16-15(18)17-9-7-11(8-10-17)23(3,19)20/h4-6,11H,7-10H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQJHYZDMCLJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)

![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)

![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)

![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)

![(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B2361355.png)